![molecular formula C22H43N B14310831 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane CAS No. 116352-63-7](/img/no-structure.png)
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[321]octane is a bicyclic amine compound characterized by its unique structure, which includes a dodecyl chain and a bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo moiety:
Attachment of the dodecyl chain: The dodecyl chain can be introduced via alkylation reactions, using reagents such as dodecyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the dodecyl chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The dodecyl chain can enhance its lipophilicity, facilitating its incorporation into lipid bilayers. The bicyclic structure may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Lacks the dodecyl chain, making it less lipophilic.
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives: Modified versions with different substituents on the bicyclic core or the dodecyl chain.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a bicyclic amine structure. This dual feature imparts distinct physicochemical properties, such as enhanced lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Propriétés
| 116352-63-7 | |
Formule moléculaire |
C22H43N |
Poids moléculaire |
321.6 g/mol |
Nom IUPAC |
6-dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H43N/c1-5-6-7-8-9-10-11-12-13-14-15-23-19-22(4)17-20(23)16-21(2,3)18-22/h20H,5-19H2,1-4H3 |
Clé InChI |
FGLVIWABEWECBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CC2(CC1CC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


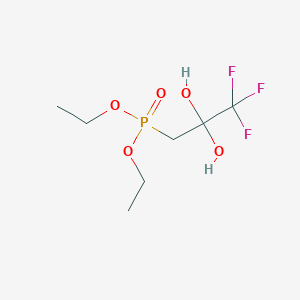
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
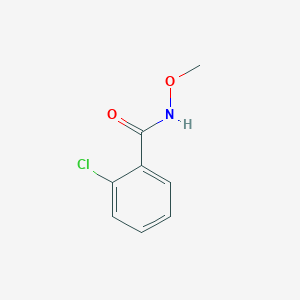
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
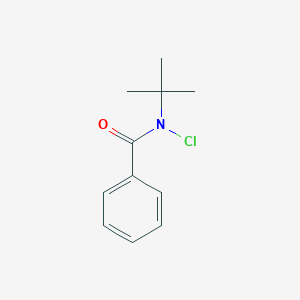
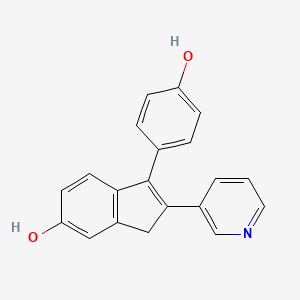
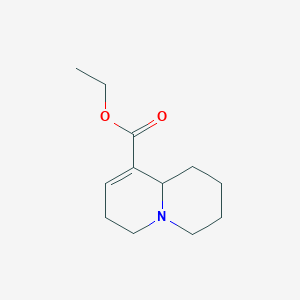
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
